2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16F2N4O and its molecular weight is 342.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, examining their physical properties and effectiveness as corrosion inhibitors. The compounds were evaluated for their ability to prevent corrosion in steel in acidic and oil media, showcasing promising inhibition efficiencies in specific conditions Yıldırım & Cetin, 2008.
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions, detailing the effect of hydrogen bonding on the self-assembly process. The antioxidant activity of these compounds and complexes was evaluated, revealing significant potential Chkirate et al., 2019.
Oxidation Reactivity Channels
Research by Pailloux et al. (2007) described synthetic routes to various acetamide derivatives, including their chemical oxidation with different oxidants. The study provided insights into the oxidation reactivity of these compounds, contributing to the understanding of their chemical behavior Pailloux et al., 2007.
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling on bioactive benzothiazolinone acetamide analogs. These studies evaluated the compounds' potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity, suggesting avenues for their application in photovoltaic cells Mary et al., 2020.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-24-11-14(10-23-24)18-13(3-2-6-21-18)9-22-17(25)7-12-4-5-15(19)8-16(12)20/h2-6,8,10-11H,7,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKIEOJXADNSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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